Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C19H16BrClO4. This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains bromine, chlorine, and ester functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of the 4-chlorobenzyl group is carried out using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation to form quinone derivatives, while reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous media.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols and reduced benzofuran derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets, while the benzofuran core provides structural stability and rigidity.
Comparison with Similar Compounds
Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Ethyl 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate: Contains an indole ring instead of a benzofuran ring.
Ethyl 6-bromo-5-[(4-methoxybenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate: Contains a methoxy group instead of a chloro group.
Properties
IUPAC Name |
ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClO4/c1-3-23-19(22)18-11(2)25-16-9-15(20)17(8-14(16)18)24-10-12-4-6-13(21)7-5-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQREPZVULCTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)Cl)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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